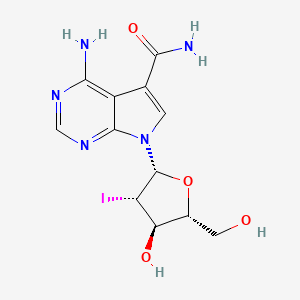

4-Amino-7-(4-hydroxy-5-hydroxymethyl-3-iodo-tetrahydro-furan-2-yl)-7H-pyrrolo(2,3-d)pyrimidine-5-carboxylic acid amide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Amino-7-((2R,3S,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-iodotetrahydrofuran-2-yl)-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes an iodotetrahydrofuran moiety and a pyrrolopyrimidine core, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-7-((2R,3S,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-iodotetrahydrofuran-2-yl)-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide typically involves multiple steps, including the formation of the iodotetrahydrofuran ring and the pyrrolopyrimidine core. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that optimize yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Amino-7-((2R,3S,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-iodotetrahydrofuran-2-yl)-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

Reduction: The compound can be reduced to modify the pyrrolopyrimidine core.

Substitution: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like thiols or amines. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

4-Amino-7-((2R,3S,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-iodotetrahydrofuran-2-yl)-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide has a wide range of scientific research applications:

Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme inhibition and protein-ligand interactions.

Medicine: Potential therapeutic applications include antiviral and anticancer research, where the compound’s ability to interfere with specific biological pathways is explored.

Industry: It can be used in the development of new materials and as a precursor for various chemical products.

Mechanism of Action

The mechanism of action of 4-Amino-7-((2R,3S,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-iodotetrahydrofuran-2-yl)-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of viral replication or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

- 4-Amino-7-((2R,3S,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-chlorotetrahydrofuran-2-yl)-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide

- 4-Amino-7-((2R,3S,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-bromotetrahydrofuran-2-yl)-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide

Uniqueness

The presence of the iodine atom in 4-Amino-7-((2R,3S,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-iodotetrahydrofuran-2-yl)-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide distinguishes it from its chlorinated and brominated analogs. This iodine atom can significantly influence the compound’s reactivity and biological activity, making it a unique and valuable compound for research.

Biological Activity

The compound 4-Amino-7-(4-hydroxy-5-hydroxymethyl-3-iodo-tetrahydro-furan-2-yl)-7H-pyrrolo(2,3-d)pyrimidine-5-carboxylic acid amide is a complex organic molecule with potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies to provide a comprehensive understanding of its pharmacological potential.

Chemical Structure and Properties

The compound features a pyrrolo-pyrimidine core with several functional groups that may influence its biological activity. The presence of the iodo atom and hydroxymethyl group suggests potential interactions with biological targets, including enzymes and receptors.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₅N₃O₅I |

| Molecular Weight | 355.18 g/mol |

| CAS Number | Not available |

Synthesis

The synthesis of this compound involves multiple steps, typically starting from readily available precursors. The methodology often includes the formation of the pyrrolo-pyrimidine framework followed by the introduction of the hydroxymethyl and iodo substituents. Specific synthetic pathways have been documented, although detailed protocols are scarce in the literature.

Anticancer Activity

Research has indicated that compounds similar to this one exhibit significant anticancer properties. For instance, studies on pyrrolo[2,3-d]pyrimidines have shown that modifications at specific positions can enhance their efficacy against various cancer cell lines. The compound's structural features may contribute to its ability to inhibit tumor growth by interfering with cellular pathways involved in proliferation and survival.

In vitro studies have demonstrated that related compounds possess IC50 values in the micromolar range against leukemia cells, suggesting potential as anticancer agents . However, specific data on this compound's activity remains limited.

Antiviral Properties

Some derivatives of pyrrolo-pyrimidines have shown antiviral activity against viruses such as HIV and Hepatitis C. The mechanism often involves inhibition of viral replication by targeting viral enzymes. While direct studies on this compound are lacking, its structural analogs suggest a possible antiviral mechanism that warrants further investigation.

Enzyme Inhibition

The compound may also act as an inhibitor of key enzymes involved in metabolic pathways. For example, pyrimidine derivatives are known to inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis. This inhibition can lead to reduced cell proliferation in rapidly dividing cells, such as those found in tumors .

Case Studies

- Study on Anticancer Activity

- Antiviral Research

- Enzyme Interaction Studies

Properties

CAS No. |

127880-97-1 |

|---|---|

Molecular Formula |

C12H14IN5O4 |

Molecular Weight |

419.18 g/mol |

IUPAC Name |

4-amino-7-[(2R,3S,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-iodooxolan-2-yl]pyrrolo[2,3-d]pyrimidine-5-carboxamide |

InChI |

InChI=1S/C12H14IN5O4/c13-7-8(20)5(2-19)22-12(7)18-1-4(10(15)21)6-9(14)16-3-17-11(6)18/h1,3,5,7-8,12,19-20H,2H2,(H2,15,21)(H2,14,16,17)/t5-,7+,8-,12-/m1/s1 |

InChI Key |

OOZJUZZEMXCESE-ADVRJHOBSA-N |

Isomeric SMILES |

C1=C(C2=C(N=CN=C2N1[C@H]3[C@H]([C@@H]([C@H](O3)CO)O)I)N)C(=O)N |

Canonical SMILES |

C1=C(C2=C(N=CN=C2N1C3C(C(C(O3)CO)O)I)N)C(=O)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.